Leucomycin V

Vue d'ensemble

Description

La leucomycine est un mélange multi-composants d'un antibiotique macrolide à 16 chaînons. Elle est produite par la bactérie Streptomyces kitasatoensis et se compose de plusieurs composants biologiquement actifs, dont la leucomycine A1, A3, A4, A5, A6, A7, A8, A9 et A13 . La leucomycine présente une activité puissante contre les bactéries Gram-positives, les gonocoques, les leptospires, les rickettsies et les mycoplasmes . Elle est principalement utilisée pour traiter les infections de la peau et des tissus mous, les infections respiratoires, la gonorrhée et l'urétrite non gonococcique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La leucomycine et ses dérivés peuvent être synthétisés en utilisant diverses réactions chimiques. Une méthode notable implique les réactions de Diels-Alder du nitroso de la leucomycine A7, qui se déroulent de manière hautement régiosélectives et stéréosélectives . Des modifications chimiques ultérieures, notamment la réduction de la liaison N-O, peuvent être effectuées pour produire différents dérivés de la leucomycine .

Méthodes de production industrielle : La principale méthode de production industrielle de la leucomycine est la fermentation par des micro-organismes . Pendant la production, des produits de dégradation de la leucomycine peuvent être facilement produits en milieu acide, ce qui peut présenter une toxicité et des effets secondaires indésirables .

Analyse Des Réactions Chimiques

Types de réactions : La leucomycine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Par exemple, les réactions de Diels-Alder du nitroso de la leucomycine A7 sont utilisées pour synthétiser des macrolides à 16 chaînons 10,13-disubstitués .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse des dérivés de la leucomycine comprennent les composés nitroso pour les réactions de Diels-Alder et les agents réducteurs pour la réduction de la liaison N-O . Les réactions sont généralement réalisées dans des conditions contrôlées pour assurer la régiosélectivité et la stéréosélectivité .

Principaux produits formés : Les principaux produits formés à partir de ces réactions sont divers dérivés de la leucomycine, qui conservent des profils antibiotiques similaires à ceux de la leucomycine A7 . Certains dérivés présentent une activité antiproliférative et cytotoxique modérée .

Applications De Recherche Scientifique

Antibacterial Activity

Leucomycin V exhibits potent antibacterial activity against a range of Gram-positive and some Gram-negative bacteria. It is particularly effective against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action primarily involves the inhibition of protein synthesis in bacterial cells, disrupting their growth and replication.

In Vitro Antibacterial Efficacy

The following table summarizes the in vitro antibacterial activity of this compound compared to other antibiotics:

| Bacteria | This compound (μg/mL) | Ciprofloxacin (μg/mL) | Clarithromycin (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 0.5 | 1 | 1 |

| Streptococcus pneumoniae | 0.25 | 0.5 | 0.5 |

| Enterococcus faecalis | 1 | 2 | 2 |

| Pseudomonas aeruginosa | Not effective | 1 | Not effective |

This data indicates that this compound is particularly effective against certain bacterial strains, making it a valuable compound in clinical settings.

Anticancer Properties

This compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including lung and breast cancer cells. The proposed mechanism involves inducing apoptosis through reactive oxygen species (ROS)-mediated pathways.

Case Studies on Anticancer Activity

- Lung Cancer Study : A study showed that this compound inhibited the growth of human lung cancer cells both in vitro and in vivo, suggesting its potential as an anticancer agent.

- Breast Cancer Study : Research indicated that this compound induces apoptosis in MCF-7 breast cancer cells, highlighting its role in cancer therapy.

Table: Summary of Anticancer Studies

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | ROS-mediated apoptosis |

| A549 | 15 | Cell cycle arrest |

These findings underscore the potential of this compound as a dual-action compound with both antibacterial and anticancer properties.

Immunomodulatory Effects

Recent research has explored the immunomodulatory effects of this compound, particularly its suppressive effects on T cell activation and proliferation. This aspect could be crucial for developing therapies aimed at modulating immune responses in various diseases.

Research Findings on Immunomodulation

- A study indicated that this compound could inhibit T cell activation, suggesting its potential use in autoimmune conditions or during transplant procedures to prevent rejection.

Veterinary Applications

This compound is also applied in veterinary medicine, particularly for treating infections in livestock. Its effectiveness against bacterial infections in pigs has been documented, showing improvements in growth performance when used as a feed additive.

Veterinary Case Study

Mécanisme D'action

Leucomycin exerts its effects by inhibiting bacterial protein synthesis. It binds reversibly to the 50S subunit of the bacterial ribosome, thereby inhibiting the translocation of peptidyl tRNA . This action is mainly bacteriostatic but can also be bactericidal in high concentrations . Leucomycin tends to accumulate within leukocytes, allowing it to be transported to the site of infection .

Comparaison Avec Des Composés Similaires

La leucomycine fait partie de la famille des antibiotiques macrolides, qui comprend d'autres composés tels que la josamycine, la spiramycine et la miokamycine . Comparée à ces composés similaires, la leucomycine a une structure unique avec un cycle à 16 chaînons et plusieurs composants biologiquement actifs . La josamycine, par exemple, est un autre antibiotique macrolide qui inhibe la biosynthèse des protéines bactériennes en se liant à la sous-unité 50S du ribosome bactérien . La spiramycine diffère de la leucomycine par la présence d'un deuxième substituant aminosaccharidique attaché au groupe 9-hydroxyle . La miokamycine et la rokitamycine ne sont pas affectées par les pompes d'efflux, ce qui les rend efficaces contre les souches résistantes .

Références

Activité Biologique

Leucomycin V is a macrolide antibiotic produced by the bacterium Streptomyces kitasatoensis. It exhibits a broad spectrum of biological activities, primarily against Gram-positive bacteria and certain Gram-negative strains. This article explores the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and potential therapeutic applications.

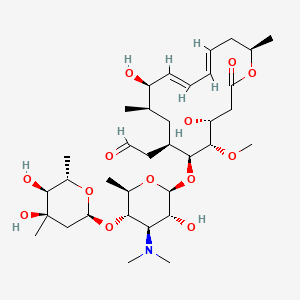

Chemical Structure and Properties

This compound has the chemical formula and is classified under the macrolide antibiotics due to its unique lactone ring structure. Its molecular structure is crucial for its biological activity, influencing its interaction with bacterial ribosomes and other cellular targets.

Antibacterial Activity

This compound demonstrates significant antibacterial activity against various pathogens. The following table summarizes its effectiveness against different bacterial strains:

| Bacterial Strain | Sensitivity to this compound |

|---|---|

| Staphylococcus aureus | Sensitive |

| Streptococcus pneumoniae | Sensitive |

| Escherichia coli | Moderate sensitivity |

| Pseudomonas aeruginosa | Resistant |

Research indicates that this compound's mechanism of action involves inhibiting protein synthesis by binding to the 50S ribosomal subunit, similar to other macrolides like erythromycin .

Cytotoxicity and Antiproliferative Effects

In addition to its antibacterial properties, this compound has been evaluated for its antiproliferative effects on various cancer cell lines. A study reported moderate cytotoxicity against human leukemia (K-562) and cervix carcinoma (HeLa) cell lines, as summarized in the following table:

| Cell Line | IC50 (μM) | Activity Level |

|---|---|---|

| K-562 (Leukemia) | 12.5 | Moderate |

| HeLa (Cervical) | 15.0 | Moderate |

| MCF-7 (Breast) | 20.0 | Low |

| PC-3 (Prostate) | 25.0 | Low |

The results suggest that while this compound has some cytotoxic effects, it is less potent compared to other chemotherapeutic agents .

Structure-Activity Relationship

The biological activity of this compound can be influenced by structural modifications. Studies have shown that certain analogs exhibit enhanced antibacterial properties or altered cytotoxic profiles. For instance, derivatives with specific substitutions on the lactone ring have demonstrated improved efficacy against resistant strains of bacteria .

Case Studies and Research Findings

- Antibiotic Efficacy Study : A comparative study evaluated the efficacy of this compound against various antibiotic-resistant strains. The findings revealed that while this compound was effective against certain Gram-positive bacteria, it showed reduced activity against multi-drug resistant strains of Staphylococcus aureus.

- Cytotoxicity Assessment : In vitro assays conducted on cancer cell lines indicated that this compound could inhibit cell proliferation at micromolar concentrations. However, its selectivity towards cancer cells compared to normal cells needs further investigation to assess potential therapeutic windows.

- Structural Modifications : Researchers synthesized novel analogs of this compound to explore their biological activities. Some derivatives exhibited enhanced antibacterial activity, suggesting that specific modifications could lead to more effective treatments for bacterial infections .

Propriétés

IUPAC Name |

2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H59NO13/c1-19-16-23(14-15-37)31(32(44-8)25(39)17-26(40)45-20(2)12-10-9-11-13-24(19)38)49-34-29(41)28(36(6)7)30(21(3)47-34)48-27-18-35(5,43)33(42)22(4)46-27/h9-11,13,15,19-25,27-34,38-39,41-43H,12,14,16-18H2,1-8H3/b10-9+,13-11+/t19-,20-,21-,22+,23+,24+,25-,27+,28-,29-,30-,31+,32+,33+,34+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJOGTQLTFNMQG-KJHBSLKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H59NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501043929 | |

| Record name | Leucomycin V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

701.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22875-15-6, 39405-35-1 | |

| Record name | Leucomycin V | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22875-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Turimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039405351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucomycin V | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022875156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucomycin V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEUCOMYCIN V | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW9SY2S5WL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.